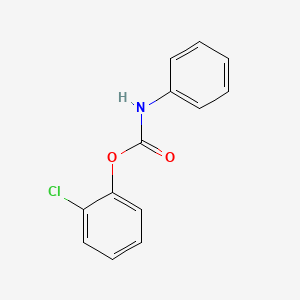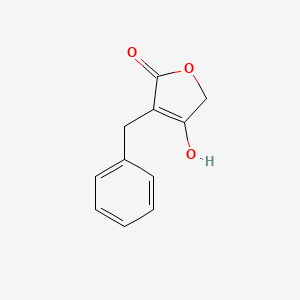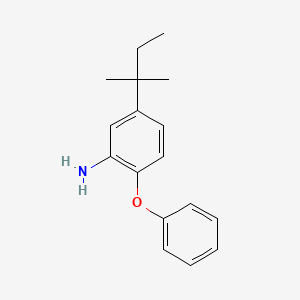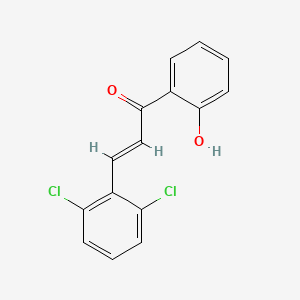
(E)-3-(2,6-dichlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2,6-ジクロロフェニル)-1-(2-ヒドロキシフェニル)プロプ-2-エン-1-オンは、カルコン類に属する有機化合物です。カルコン類は、3つの炭素原子からなるα,β-不飽和カルボニル系で連結された2つのフェニル環を持つ芳香族ケトンです。この化合物は、一方のフェニル環に2つの塩素原子、もう一方のフェニル環にヒドロキシル基が存在することが特徴であり、ジクロロフェニル-ヒドロキシフェニルカルコンになります。
準備方法
合成経路と反応条件
(E)-3-(2,6-ジクロロフェニル)-1-(2-ヒドロキシフェニル)プロプ-2-エン-1-オンの合成には、通常、クライス-シュミット縮合反応が用いられます。この反応は、水酸化ナトリウムや水酸化カリウムなどの塩基の存在下で、2,6-ジクロロベンズアルデヒドと2-ヒドロキシアセトフェノンを反応させることで行われます。反応は通常、エタノールまたはメタノール溶媒中で室温またはわずかに高温で行われ、縮合反応を促進します。
工業的生産方法
工業的な環境では、この化合物の生産は、反応条件を最適化することでスケールアップすることができます。たとえば、温度と混合を一定に保つために、連続フロー反応器を使用することができます。触媒と自動システムの使用により、反応の効率と収率をさらに向上させることができます。
化学反応の分析
反応の種類
(E)-3-(2,6-ジクロロフェニル)-1-(2-ヒドロキシフェニル)プロプ-2-エン-1-オンは、以下のようなさまざまな化学反応を起こします。
酸化: この化合物は酸化されて、対応するエポキシドまたはカルボン酸を生成することができます。
還元: 還元反応により、α,β-不飽和カルボニル系を飽和ケトンまたはアルコールに変換することができます。
置換: フェニル環上の塩素原子は、求核性芳香族置換反応により、他の官能基に置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が通常使用されます。
置換: アミンやチオールなどの求核剤は、塩基の存在下で使用して、置換反応を促進することができます。
主要な生成物
酸化: エポキシド、カルボン酸。
還元: 飽和ケトン、アルコール。
置換: アミノまたはチオール置換誘導体。
科学研究への応用
(E)-3-(2,6-ジクロロフェニル)-1-(2-ヒドロキシフェニル)プロプ-2-エン-1-オンは、科学研究においていくつかの応用があります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗癌作用など、その潜在的な生物活性を調査されています。
医学: その潜在的な治療効果と創薬のためのリード化合物として研究されています。
工業: 染料、顔料、その他の工業用化学物質の合成に使用されます。
科学的研究の応用
(E)-3-(2,6-dichlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
(E)-3-(2,6-ジクロロフェニル)-1-(2-ヒドロキシフェニル)プロプ-2-エン-1-オンの作用機序は、さまざまな分子標的との相互作用を伴います。この化合物は、特定の酵素や受容体を阻害し、生物活性を発揮することができます。たとえば、その抗癌活性は、癌細胞における細胞増殖経路の阻害とアポトーシスの誘導に起因する可能性があります。
類似の化合物との比較
類似の化合物
- (E)-3-(2,6-ジクロロフェニル)-1-(4-ヒドロキシフェニル)プロプ-2-エン-1-オン
- (E)-3-(2,4-ジクロロフェニル)-1-(2-ヒドロキシフェニル)プロプ-2-エン-1-オン
- (E)-3-(2,6-ジクロロフェニル)-1-(3-ヒドロキシフェニル)プロプ-2-エン-1-オン
独自性
(E)-3-(2,6-ジクロロフェニル)-1-(2-ヒドロキシフェニル)プロプ-2-エン-1-オンは、塩素原子とヒドロキシル基の特定の位置のために、独自性があります。これらの官能基の存在は、有機合成における汎用的な中間体としての可能性と、生物学的応用における有効性を高めることができます。
類似化合物との比較
Similar Compounds
- (E)-3-(2,6-dichlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
- (E)-3-(2,4-dichlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
- (E)-3-(2,6-dichlorophenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one
Uniqueness
(E)-3-(2,6-dichlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one is unique due to the specific positioning of the chlorine atoms and the hydroxyl group, which can influence its reactivity and biological activity. The presence of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
特性
分子式 |
C15H10Cl2O2 |
|---|---|
分子量 |
293.1 g/mol |
IUPAC名 |
(E)-3-(2,6-dichlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H10Cl2O2/c16-12-5-3-6-13(17)10(12)8-9-15(19)11-4-1-2-7-14(11)18/h1-9,18H/b9-8+ |
InChIキー |
DBQYHWPRRQKNKQ-CMDGGOBGSA-N |
異性体SMILES |
C1=CC=C(C(=C1)C(=O)/C=C/C2=C(C=CC=C2Cl)Cl)O |
正規SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=C(C=CC=C2Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


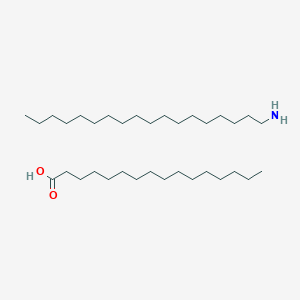
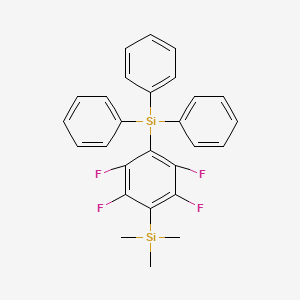
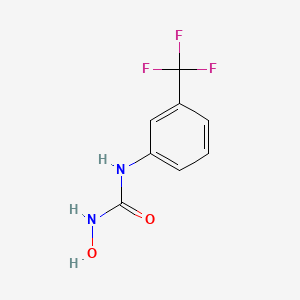
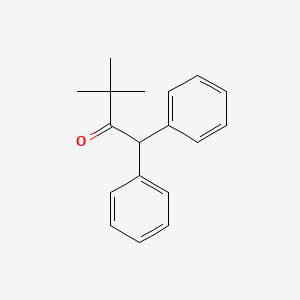


![[Dimethyl(phenyl)silyl]methanol](/img/structure/B11958652.png)

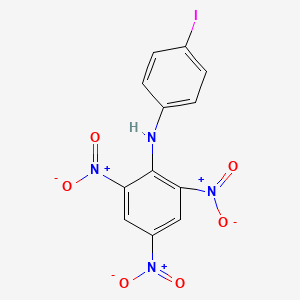
![4-{(e)-[(3-Chlorophenyl)imino]methyl}-n,n-dimethylaniline](/img/structure/B11958671.png)

